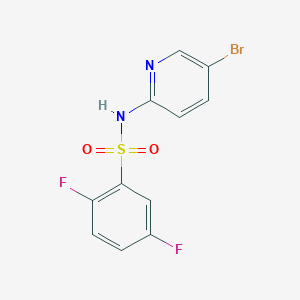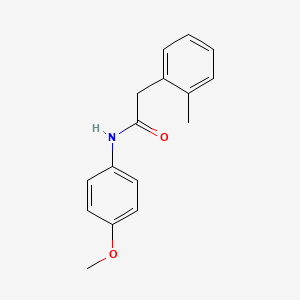![molecular formula C20H22N2O2 B5350957 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5350957.png)
1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol has been studied in the context of its interaction with the dopamine D3 receptor. It has been reported to act as a partial agonist of the receptor, meaning that it activates the receptor but not to the same extent as a full agonist. It has also been reported to have a high affinity for the receptor, meaning that it binds to the receptor with high specificity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine in the brain. In vivo studies have shown that this compound can improve motor function in animal models of Parkinson's disease. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol in laboratory experiments include its high affinity for the dopamine D3 receptor, its ability to activate the receptor to a moderate extent, and its potential use as a lead compound for the development of new drugs. The limitations of using this compound in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to develop new drugs based on this compound as a lead compound. Additionally, this compound could be studied for its potential use in the treatment of other neurological disorders. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in laboratory experiments.
合成法
The synthesis of 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol has been reported in the literature using different methods. One of the methods involves the reaction of 5-methyl-2-(2-naphthyl)-1,3-oxazole-4-carbaldehyde with piperidine in the presence of a reducing agent. Another method involves the reaction of 5-methyl-2-(2-naphthyl)-1,3-oxazole-4-carbaldehyde with piperidine and a boron trifluoride diethyl etherate catalyst. Both methods have been reported to yield the desired compound with good yields.
科学的研究の応用
1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol has been studied for its potential use in various fields of research. In the field of neuroscience, this compound has been studied for its potential use as a ligand for the dopamine D3 receptor. It has also been studied for its potential use as a treatment for Parkinson's disease. In the field of medicinal chemistry, this compound has been studied for its potential use as a lead compound for the development of new drugs.
特性
IUPAC Name |
1-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-19(13-22-10-4-7-18(23)12-22)21-20(24-14)17-9-8-15-5-2-3-6-16(15)11-17/h2-3,5-6,8-9,11,18,23H,4,7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWQCCTXZOQICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CCCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)

![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)


![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)

![6-(methoxymethyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5350939.png)
![N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)

![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350969.png)
![6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)